molecular formula C15H21N5O4S2 B4480178 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

Cat. No.: B4480178
M. Wt: 399.5 g/mol
InChI Key: MANDQJLKAZKGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene and oxadiazole rings, and the attachment of the dimethylsulfamoyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. Further research is needed to fully elucidate the molecular targets and pathways associated with this compound.

Comparison with Similar Compounds

1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide can be compared with other similar compounds that contain piperidine, thiophene, and oxadiazole rings These similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S2/c1-19(2)26(22,23)20-7-3-5-11(10-20)15(21)16-9-13-17-14(18-24-13)12-6-4-8-25-12/h4,6,8,11H,3,5,7,9-10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANDQJLKAZKGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
Reactant of Route 5
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1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
Reactant of Route 6
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1-(dimethylsulfamoyl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

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